6-Hydroxyhexanoic acid

Catalog No.
S583454
CAS No.
1191-25-9
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhexanoic acid

CAS Number

1191-25-9

Product Name

6-Hydroxyhexanoic acid

IUPAC Name

6-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCO

Synonyms

5-hydroxypentanecarboxylic acid, 6-hydroxyhexanoate, 6-hydroxyhexanoic acid, epsilon-hydroxycaproic acid

Canonical SMILES

C(CCC(=O)O)CCO

Occurrence and Production:

6-Hydroxyhexanoic acid is a naturally occurring organic acid found in various organisms, including humans. It can also be produced by bacteria during the metabolism of caproic acid, a six-carbon fatty acid [, ].

Potential Antibacterial Properties:

Research suggests that 6-hydroxyhexanoic acid may exhibit antibacterial properties at low concentrations. Studies have shown that it can inhibit the growth of certain bacterial strains, potentially by interfering with their DNA replication and protein synthesis processes []. However, further investigation is needed to fully understand the mechanisms and potential applications of this antibacterial activity.

Metabolic Studies:

Studies have explored the metabolic pathways of 6-hydroxyhexanoic acid in various organisms. These studies have helped elucidate how the body breaks down and utilizes this compound []. This knowledge can contribute to a broader understanding of cellular metabolism and potential implications for various biological processes.

6-Hydroxyhexanoic acid is a six-carbon chain fatty acid characterized by a hydroxyl group at the sixth carbon position. This compound is an important intermediate in the synthesis of biodegradable polymers, particularly polycaprolactone. Its structure can be represented as follows:

  • Molecular Formula: C₆H₁₂O₃
  • IUPAC Name: 6-Hydroxyhexanoic acid

The compound is notable for its potential applications in materials science and biochemistry, particularly in the development of sustainable materials.

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Hydroxyhexanoic acid in biological systems.

Information on the safety hazards associated with 6-Hydroxyhexanoic acid is limited. As with most organic acids, it is likely to be irritating to the skin and eyes. It is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Future Research Directions

  • Investigation into the synthesis of 6-Hydroxyhexanoic acid with high yield and purity.
  • Exploration of its potential applications in various fields, including detergent development, and its role in biological processes.
  • Evaluation of its toxicity and environmental impact.
, including:

  • Esterification: Reacts with alcohols to form esters, which are useful in creating biodegradable plastics.
  • Oxidation: Can be oxidized to form 6-oxohexanoic acid, which can further participate in different synthetic pathways.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield shorter-chain fatty acids.

These reactions are crucial for its application in polymer chemistry and biocatalytic processes.

Research indicates that 6-hydroxyhexanoic acid exhibits several biological activities:

  • Biodegradability: It is a monomer for polycaprolactone, a biodegradable polymer that decomposes through microbial action.
  • Precursor for Adipic Acid: It can be converted into adipic acid through microbial pathways, showcasing its potential in bioconversion processes aimed at recycling plastics .
  • Enzymatic Activity: The compound can be produced via enzymatic reactions involving engineered microorganisms such as Escherichia coli and Pseudomonas taiwanensis, demonstrating its relevance in synthetic biology and metabolic engineering .

Several methods have been developed for synthesizing 6-hydroxyhexanoic acid:

  • Biocatalytic Methods:
    • Utilizing Gluconobacter oxydans to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid under mild conditions .
    • A three-enzyme cascade reaction involving Escherichia coli has been demonstrated to efficiently produce this compound from cyclohexanol .
  • Chemical Synthesis:
    • Direct synthesis from cyclohexane via a multi-step enzymatic process has been reported, highlighting a more sustainable approach compared to traditional chemical methods .
  • Catalytic Hydrogenation:
    • This method involves the hydrogenation of precursor compounds like 5-hydroxymethylfurfural to yield 6-hydroxyhexanoic acid as part of a larger synthetic route .

6-Hydroxyhexanoic acid has diverse applications:

  • Polymer Production: It serves as a key monomer for synthesizing polycaprolactone, which is used in biodegradable plastics and medical devices.
  • Chemical Intermediates: Acts as an intermediate in the production of various chemicals, including adipic acid.
  • Biocatalysis: Its synthesis through biocatalytic processes is being explored for sustainable chemical manufacturing.

Studies on the interactions of 6-hydroxyhexanoic acid focus on its role as a substrate in enzymatic reactions and its conversion into other valuable compounds. For example:

  • The conversion of 6-hydroxyhexanoic acid into adipic acid using engineered strains of Escherichia coli demonstrates its utility in metabolic engineering aimed at recycling waste plastics .
  • Enzymatic depolymerization of polycaprolactone into 6-hydroxyhexanoic acid has been optimized to enhance yields, showcasing its significance in environmental sustainability efforts .

Several compounds share structural or functional similarities with 6-hydroxyhexanoic acid. Here are some notable examples:

CompoundMolecular FormulaKey Features
Adipic AcidC₆H₁₀O₄Precursor for nylon; used in plastic production.
ε-CaprolactoneC₆H₁₀O₂A cyclic ester; used in making polycaprolactone.
5-Hydroxypentanoic AcidC₅H₁₀O₃Related hydroxy fatty acid; potential polymer precursor.

Uniqueness of 6-Hydroxyhexanoic Acid

What sets 6-hydroxyhexanoic acid apart is its specific hydroxyl group positioning and its direct role as a monomer for polycaprolactone, making it integral to both biodegradable material development and sustainable chemical processes. Its ability to be synthesized through both biological and chemical methods enhances its appeal as a versatile compound in green chemistry initiatives.

Physical Description

Solid

XLogP3

-0.4

UNII

3Y3OX37NM8

Other CAS

1191-25-9

Wikipedia

6-hydroxyhexanoic acid
6-hydroxyhexanoate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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